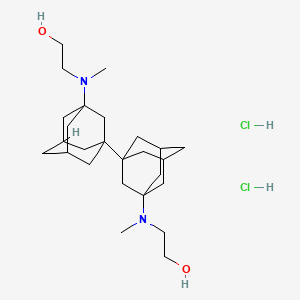

Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride

CAS No.: 36520-95-3

Cat. No.: VC18421563

Molecular Formula: C26H46Cl2N2O2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36520-95-3 |

|---|---|

| Molecular Formula | C26H46Cl2N2O2 |

| Molecular Weight | 489.6 g/mol |

| IUPAC Name | 2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride |

| Standard InChI | InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H |

| Standard InChI Key | ADNOXTGIKQXGLJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound is systematically named 2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol dihydrochloride, reflecting its biadamantane core functionalized with methyliminoethanol groups and protonated as a hydrochloride salt .

Molecular Formula and Weight

-

Dihydrochloride form: C₂₆H₄₄N₂O₂·2HCl.

-

Molecular weight:

Synonyms and Identifiers

| Identifier | Value |

|---|---|

| CAS Registry Number | 36520-93-1 (free amine) |

| PubChem CID | 64308 |

| DTXSID | DTXSID00957823 |

| SMILES | CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO |

Structural Characteristics

Core Architecture

The molecule features a 1,1'-biadamantane scaffold—two adamantane units fused at bridgehead positions—with each adamantane bearing a methyliminoethanol substituent at the 3-position . The adamantane groups adopt a rigid diamondoid lattice, conferring exceptional thermal and chemical stability.

Protonation State

In the dihydrochloride form, both tertiary amine groups are protonated, forming N⁺–HCl⁻ ion pairs. This enhances aqueous solubility compared to the free amine.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Biadamantane core | Two fused adamantane units |

| Substituents | Methyliminoethanol groups at C3 and C3' |

| Protonation sites | Tertiary amines at methylimino groups |

Synthesis and Purification

Synthetic Pathways

While explicit protocols for the dihydrochloride are unavailable, a plausible route involves:

-

Biadamantane diamine synthesis: Catalytic coupling of adamantane precursors.

-

Alkylation: Reaction with ethylene oxide to install ethanolamine groups.

-

Methylation: Quaternization of amines using methyl halides.

-

Salt formation: Treatment with HCl to precipitate the dihydrochloride .

Purification Methods

-

Recrystallization: Likely performed in ethanol/HCl mixtures.

Physicochemical Properties

Thermal Stability

Adamantane derivatives typically exhibit high decomposition temperatures (>250°C). Similar hydrochlorides, like rimantadine HCl, show decomposition onset at 453 K , suggesting comparable stability for this compound.

Solubility Profile

| Solvent | Solubility (Free Amine) | Solubility (Dihydrochloride) |

|---|---|---|

| Water | Low | High |

| Ethanol | Moderate | Moderate |

| Dichloromethane | High | Low |

The dihydrochloride’s ionic character enhances hydrophilicity, favoring aqueous solubility.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume